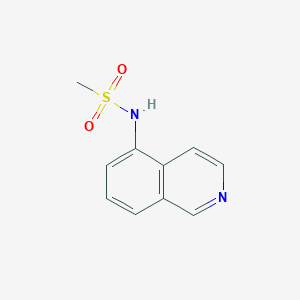

5-Methanesulfonamidoisoquinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H10N2O2S |

|---|---|

Molecular Weight |

222.27 g/mol |

IUPAC Name |

N-isoquinolin-5-ylmethanesulfonamide |

InChI |

InChI=1S/C10H10N2O2S/c1-15(13,14)12-10-4-2-3-8-7-11-6-5-9(8)10/h2-7,12H,1H3 |

InChI Key |

PADBYWMBBOKMNA-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)NC1=CC=CC2=C1C=CN=C2 |

Origin of Product |

United States |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 5 Methanesulfonamidoisoquinoline Derivatives

Systematic Structural Modifications of 5-Methanesulfonamidoisoquinoline for SAR Analysis

Systematic structural modifications of the 5-isoquinolinesulfonyl moiety have been crucial in elucidating the structure-activity relationships (SAR) for this class of compounds. In a notable study focusing on inhibitors of Mycobacterium tuberculosis inosine-5′-monophosphate dehydrogenase (IMPDH), researchers synthesized and evaluated a series of analogs based on a lead compound, cyclohexyl(4-(isoquinolin-5-ylsulfonyl)piperazin-1-yl)methanone. nih.gov The SAR exploration was methodically divided into three main areas of modification:

Modifications of the Piperazine (B1678402) Linker: The piperazine ring, which links the isoquinoline-5-sulfonyl group to another part of the molecule, was systematically altered. These modifications aimed to understand the role of the linker's size, shape, and hydrogen bonding capacity.

Modifications of the Terminal Group: The terminal cyclohexyl group of the lead compound was replaced with a variety of other cyclic, heterocyclic, and acyclic moieties. This was done to probe the binding pocket and optimize interactions, particularly hydrophobic and pi-stacking interactions. nih.gov

These systematic modifications allowed for a comprehensive mapping of the chemical space around the this compound core, leading to a clearer understanding of the structural requirements for potent inhibition.

Influence of Substituent Variations on Molecular Recognition and Biological Interactions of this compound Analogs

Variations in substituents on the 5-isoquinolinesulfonyl scaffold have a profound impact on molecular recognition and biological activity. Studies on IMPDH inhibitors have shown that the isoquinoline (B145761) and piperazine rings are essential for target-selective whole-cell activity. nih.gov

For instance, the removal of the cyclohexyl group from the lead compound, resulting in 5-(piperazin-1-ylsulfonyl)isoquinoline (an analog of the drug Fasudil), led to a complete loss of activity against M. tuberculosis. This highlighted the critical role of the terminal group in forming productive interactions within the target's binding site. nih.gov

Further exploration of the terminal group revealed that replacing the cyclohexyl ring with other substituents significantly modulated potency. The data in the table below illustrates how modifications to this part of the molecule affect the inhibitory concentration (IC50) against M. tuberculosis IMPDH.

| Compound ID | Terminal Group Modification (relative to Cyclohexyl) | IMPDH IC50 (µM) |

| 12 | Phenyl | >200 |

| 13 | 4-Fluorophenyl | >200 |

| 14 | 4-Chlorophenyl | 100 |

| 15 | 4-Methoxyphenyl | >200 |

| 16 | 2-Thienyl | 140 |

| 17 | Benzyl (B1604629) | 12 |

| 18 | 2-Phenylethyl | 12 |

| 19 | 3-Phenylpropyl | 12 |

| 20 | 4-Phenylbutyl | 19 |

Data sourced from a study on M. tuberculosis IMPDH inhibitors. nih.gov

As the data indicates, replacing the cyclohexyl with a simple phenyl ring (Compound 12) or substituted phenyl rings (Compounds 13-15) resulted in a significant loss of potency. However, introducing flexibility with a benzyl group (Compound 17) or longer phenylalkyl chains (Compounds 18-20) restored potent activity, suggesting that the position of the terminal aromatic ring is crucial for optimal binding. nih.gov

Exploration of Bioisosteric Replacements within the this compound Framework

Bioisosteric replacement is a key strategy in medicinal chemistry to fine-tune the physicochemical and biological properties of a lead compound. Within the this compound framework, several bioisosteric replacements have been explored.

One area of focus has been the replacement of the terminal cyclohexyl ring. As discussed in the previous section, replacing the cycloalkane with various aromatic and heteroaromatic rings served as a bioisosteric exploration to understand the nature of the binding pocket. The general finding was that a hydrophobic, bulky group is required, with specific spatial arrangements enhancing potency. For example, the benzyl group in compound 17 proved to be a successful bioisostere for the cyclohexyl group, maintaining potent enzymatic inhibition. nih.gov

Another key area for bioisosteric replacement is the sulfonamide linker itself. In the studied series of IMPDH inhibitors, the sulfonamide nitrogen is part of a piperazine ring. Modifications to this ring, such as replacing it with different heterocyclic linkers, can be considered a form of bioisosteric replacement to alter vector projections and hydrogen bonding patterns. Furthermore, replacing the urea-like nitrogen in some analogs with other groups was found to be critical for activity, indicating its specific role in molecular recognition. nih.gov

Pharmacophore Identification and Mapping for Activities Associated with this compound

Based on extensive SAR studies and structural biology, a clear pharmacophore has emerged for potent inhibitors based on the this compound scaffold. A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity.

The key pharmacophoric features for the M. tuberculosis IMPDH inhibitors are:

The Isoquinoline Ring: This group is essential and is believed to anchor the molecule in the binding site. The nitrogen atom and the aromatic system likely participate in key interactions with the protein. nih.gov

The Sulfonyl Group: This acts as a rigid linker and a potential hydrogen bond acceptor. Its geometry is critical for correctly positioning the other pharmacophoric elements.

A Terminal Hydrophobic/Aromatic Group: As demonstrated by the SAR data, a bulky, often aromatic, group at the terminus of the molecule is required for potent inhibition. This group typically engages in hydrophobic and pi-stacking interactions within a specific sub-pocket of the enzyme. nih.gov

The combination of these features in the correct spatial orientation defines the pharmacophore for this class of inhibitors.

Conformational Analysis and its Implications for this compound's Interaction Profiles

Conformational analysis, aided by techniques like X-ray crystallography, provides a detailed picture of how this compound derivatives bind to their biological targets. This understanding is critical for explaining observed SAR and for guiding future drug design.

For the IMPDH inhibitors, co-crystal structures have revealed the precise binding mode. It was found that the terminal cyclohexyl group of the lead compound is oriented to form strong pi-stacking interactions with the side chain of a tyrosine residue from an adjacent protomer in the enzyme's tetrameric structure. nih.gov This specific conformation, where the inhibitor bridges two subunits of the enzyme, explains the critical importance of the terminal hydrophobic group.

The conformational flexibility of linkers also plays a significant role. For instance, the superior activity of the benzyl-substituted analog (Compound 17) compared to the phenyl-substituted one (Compound 12) can be attributed to the added rotational freedom of the methylene (B1212753) linker. This flexibility allows the terminal phenyl ring to adopt the optimal position and orientation to engage in the same key pi-stacking interaction as the original cyclohexyl group. nih.gov This highlights that it is not just the presence of certain groups, but their ability to adopt the correct bioactive conformation within the binding site that dictates the ultimate biological activity.

Mechanistic Investigations of Biological and Biochemical Interactions of 5 Methanesulfonamidoisoquinoline

Identification and Validation of Specific Molecular Targets and Cellular Pathways Modulated by 5-Methanesulfonamidoisoquinoline

The initial stages of understanding the pharmacological profile of this compound involve pinpointing its specific molecular interactions. Research has predominantly identified this compound as a potent inhibitor of a particular class of enzymes, which dictates its subsequent cellular effects.

Enzyme Inhibition and Activation Kinetics Studies of this compound

Scientific studies have characterized this compound, also known by research codes such as H-1152, as a highly potent and selective inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK). sigmaaldrich.com The mechanism of inhibition is reversible and competitive with respect to adenosine (B11128) triphosphate (ATP), meaning it binds to the ATP-binding site in the kinase domain of the enzyme, preventing the enzyme from carrying out its phosphorylation function. sigmaaldrich.com

The potency and selectivity of this compound have been quantified through kinetic studies, which measure the inhibitor constant (Ki). The Ki represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Ki value signifies greater potency. For this compound, the inhibition constant for ROCK is in the low nanomolar range, indicating very high potency. sigmaaldrich.com Its selectivity is demonstrated by comparing its affinity for ROCK to its affinity for other related kinases. For instance, its inhibitory activity against other serine/threonine kinases such as Protein Kinase A (PKA), Protein Kinase C (PKC), and Myosin Light Chain Kinase (MLCK) is significantly weaker, with Ki values that are several orders of magnitude higher than for ROCK. sigmaaldrich.com This high degree of selectivity makes it a valuable tool for studying the specific roles of ROCK in cellular processes. sigmaaldrich.com In fact, it has been reported to be more potent and selective than other widely used ROCK inhibitors like Y-27632. sigmaaldrich.com

| Enzyme | Ki Value |

| Rho-associated kinase (ROCK) | 1.6 nM |

| Protein Kinase A (PKA) | 630 nM |

| Protein Kinase C (PKC) | 9.27 µM |

| Myosin Light Chain Kinase (MLCK) | 10.1 µM |

| Data sourced from Sigma-Aldrich product information for Rho Kinase Inhibitor H-1152. sigmaaldrich.com |

Receptor Binding Affinity and Selectivity Profiling of this compound

The primary molecular targets identified for this compound are the Rho-associated kinases, ROCK1 and ROCK2. While kinases possess binding pockets for their inhibitors, the term "receptor binding" in a broader pharmacological sense often refers to interactions with cell surface or nuclear receptors that are not enzymes. The available scientific literature predominantly focuses on the enzymatic inhibition profile of this compound. Consequently, detailed binding affinity and selectivity profiles for a wide range of other receptor types are not extensively documented, as its mechanism of action is primarily understood through its potent kinase inhibition.

Protein-Protein Interaction Modulation by this compound

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, including signaling cascades and the assembly of cellular machinery. ajwilsonresearch.comnih.govfrontiersin.org Small molecules can modulate these interactions, either by disrupting them or by stabilizing them. nih.gov this compound modulates PPIs indirectly through its inhibition of ROCK. ROCK enzymes act as crucial nodes in signaling pathways by phosphorylating various substrate proteins. This phosphorylation event is often a prerequisite for subsequent protein-protein interactions.

By binding to the catalytic site of ROCK, this compound prevents the phosphorylation of downstream substrates. This inhibition disrupts the normal signaling cascade that is dependent on ROCK activity. For example, ROCK-mediated phosphorylation of substrates is essential for the regulation of the actin cytoskeleton, cell adhesion, and smooth muscle contraction. Therefore, by inhibiting ROCK, this compound effectively modulates the protein-protein interactions that are governed by the phosphorylation status of ROCK substrates.

Nucleic Acid Interaction Analysis (e.g., DNA/RNA binding)

Small molecules can exert biological effects by directly interacting with nucleic acids, such as DNA or RNA. atdbio.com These interactions can occur through several mechanisms, including intercalation (sliding between base pairs), groove binding, or electrostatic interactions with the phosphate (B84403) backbone. atdbio.commdpi.com Such binding can interfere with processes like DNA replication and transcription. atdbio.com

However, based on its well-characterized mechanism as an ATP-competitive kinase inhibitor, there is no significant evidence in the current scientific literature to suggest that this compound functions by directly binding to DNA or RNA. Its molecular structure and known targets point towards a primary role in modulating protein function rather than direct interaction with nucleic acids.

Cellular Assays for Elucidating the Biological Effects of this compound

To understand the consequences of ROCK inhibition by this compound within a living cell, various cellular assays are employed. These assays help to map the effects of the compound on complex cellular events.

Cellular Pathway Analysis (e.g., signaling cascades, cell cycle, apoptosis induction, autophagy regulation)

Signaling Cascades: The most direct cellular effect of this compound is the modulation of the Rho-ROCK signaling pathway. This pathway is a critical regulator of cell shape, motility, and contraction. Cellular assays have demonstrated that the compound can selectively block signaling events downstream of ROCK. For instance, it has been shown to inhibit the lysophosphatidic acid-induced phosphorylation of the myristoylated alanine-rich C kinase substrate (MARCKS) in NT-2 cells, with a half-maximal inhibitory concentration (IC50) of 2.5 µM. sigmaaldrich.com This provides direct evidence of its ability to disrupt a specific signaling cascade within a cellular context.

Cell Cycle: The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of diseases like cancer. nih.govnih.gov Some kinase inhibitors are known to affect cell cycle progression. There is evidence to suggest that this compound can influence the cell cycle. Specifically, it has been reported to induce polyploidization, a state where cells contain more than two paired sets of chromosomes, in acute megakaryocytic leukemia cells (AMKL). sigmaaldrich.com This indicates an interference with the normal processes of mitosis and cell division.

Apoptosis Induction: Apoptosis is a form of programmed cell death crucial for tissue homeostasis. nih.gov The Rho-ROCK pathway has been implicated in regulating cell survival and apoptosis. Interestingly, inhibition of ROCK by related compounds like Y-27632 has been shown to prevent dissociation-induced apoptosis (anoikis) and enhance the survival of dissociated human embryonic stem cells. stemcell.comnih.gov This suggests that ROCK inhibitors, including this compound, generally act to suppress apoptosis rather than induce it, particularly in the context of cell detachment and stress. nih.goveyewiki.org

Autophagy Regulation: Autophagy is a cellular process for degrading and recycling cellular components, playing a key role in cellular health and response to stress. nih.govnih.gov While major signaling pathways like the TOR kinase pathway are known to regulate autophagy, there is currently limited direct evidence from the reviewed literature specifically linking this compound to the regulation of autophagy. nih.gov

Phenotypic Screening in Defined Cell Lines and Primary Cell Cultures Exposed to this compound

Phenotypic screening is a powerful approach to understanding the effects of a compound on whole cells. This method involves treating various cell lines or primary cell cultures with the compound of interest and observing the resulting changes in cellular characteristics, or phenotypes. High-content microscopy is a key technology in this area, allowing for the scalable analysis of multiple cellular features simultaneously. nih.gov

The choice of cell line is a critical factor in the success of phenotypic screening. Different cell lines, derived from various tissues and disease states, can respond differently to the same compound. nih.gov For instance, a study might utilize a panel of cancer cell lines to assess the anti-proliferative or pro-apoptotic effects of this compound. The selection often includes well-characterized lines from different origins to capture a broad range of potential activities. nih.gov

The concept of "phenosimilarity" is used to group compounds with similar mechanisms of action based on the phenotypic changes they induce. nih.gov By comparing the phenotypic fingerprint of this compound to that of known bioactive compounds, researchers can generate hypotheses about its molecular targets and pathways. nih.govnih.gov This approach is particularly valuable in early drug discovery for identifying novel mechanisms of action. nih.govnih.gov

Interactive Table: Representative Cell Lines for Phenotypic Screening

| Cell Line | Tissue of Origin | Key Characteristics |

|---|---|---|

| A549 | Lung Carcinoma | Epithelial-like, widely used in cancer research. nih.gov |

| OVCAR4 | Ovarian Cancer | Represents a specific type of cancer for targeted screening. nih.gov |

| DU145 | Prostate Cancer | Androgen-insensitive, used for studying hormone-independent cancers. nih.gov |

| 786-O | Renal Cancer | Clear cell carcinoma origin, useful for kidney cancer studies. nih.gov |

| HEPG2 | Hepatocellular Carcinoma | Secretory and amenable to imaging assays. nih.gov |

Quantitative Analysis of Gene Expression and Proteomic Profiling in Response to this compound

To delve deeper into the molecular consequences of cellular exposure to this compound, researchers employ quantitative analysis of gene expression and proteomic profiling. These techniques provide a global view of the changes in mRNA and protein levels, respectively, offering insights into the cellular pathways modulated by the compound.

Gene expression profiling, often performed using techniques like reverse transcriptase-polymerase chain reaction (RT-PCR) or microarray analysis, can identify genes that are up- or down-regulated following treatment. nih.govnih.gov For example, a study on cholangiocarcinoma cells treated with a related compound, 5'-deoxy-5'-methylthioadenosine (MTA), used RT-qPCR to validate the downregulation of several genes identified through proteomics. nih.gov This approach helps to pinpoint specific molecular pathways affected by the compound. nih.gov

Proteomic analysis, frequently carried out using mass spectrometry, provides a comprehensive snapshot of the proteins present in a cell at a given time. researchgate.netnih.govresearchgate.net By comparing the proteomes of treated and untreated cells, researchers can identify differentially expressed proteins. nih.govresearchgate.net For instance, a proteomic study of S180 cells treated with the HDAC inhibitor MS-275 revealed the upregulation and downregulation of numerous proteins involved in cell cycle, apoptosis, and senescence. researchgate.net This type of data can be visualized using volcano plots and hierarchical clustering to highlight significant changes. researchgate.net

Interactive Table: Example of Differentially Expressed Proteins upon Compound Treatment (Hypothetical Data for this compound)

| Protein | Fold Change | p-value | Putative Function |

|---|---|---|---|

| Protein A | +2.5 | <0.05 | Cell Cycle Regulation |

| Protein B | -3.1 | <0.05 | Apoptosis |

| Protein C | +1.8 | <0.05 | DNA Repair |

Studies on Subcellular Localization and Trafficking of this compound

Understanding where a compound localizes within a cell is crucial for identifying its direct targets and mechanism of action. The subcellular localization of a molecule can be investigated using various microscopy techniques, often involving fluorescently labeling the compound or its potential targets.

The localization of proteins that may interact with this compound can provide clues to the compound's function. For example, studies on the protein glypican-5 (GPC5) have shown its localization to the plasma membrane, primary cilia, the leading edge of migrating cells, and extracellular vesicles. nih.gov This dynamic localization suggests its involvement in cell motility and signaling. nih.gov The mechanisms governing protein localization are complex and can involve signal peptides and protein trafficking machinery. nih.gov By observing the colocalization of this compound with specific cellular markers or proteins, researchers can infer its sites of action.

Biophysical Characterization of this compound-Target Interactions

To confirm direct binding and to quantify the thermodynamics and kinetics of the interaction between this compound and its putative targets, a suite of biophysical techniques is employed. These methods provide detailed, quantitative data on the binding event itself.

Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI) for Binding Kinetics

Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI) are label-free optical biosensing techniques that monitor biomolecular interactions in real-time. researchgate.netnih.govmdpi.com In a typical SPR or BLI experiment, one of the interacting molecules (the ligand, e.g., the target protein) is immobilized on a sensor surface, and the other molecule (the analyte, e.g., this compound) is flowed over the surface. nih.gov The binding event causes a change in the refractive index at the sensor surface, which is detected and recorded as a sensorgram. nih.gov From this data, the association rate (kon) and dissociation rate (koff) of the interaction can be determined, providing a detailed kinetic profile of the binding event. nih.gov Both techniques are highly sensitive and can be used for high-throughput screening of compound libraries. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Target Complex Analysis (e.g., STD-NMR, Chemical Shift Perturbation)

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool for studying protein-ligand interactions at atomic resolution. nih.govnih.gov Several NMR techniques can be used to characterize the binding of this compound to its target.

Chemical Shift Perturbation (CSP) involves monitoring changes in the NMR spectrum of the target protein upon addition of the ligand. youtube.com Residues in the protein that are involved in the binding interaction or undergo a conformational change upon binding will show shifts in their corresponding peaks in the spectrum, allowing for the mapping of the binding site. nih.govyoutube.com

Saturation Transfer Difference (STD)-NMR is particularly useful for identifying which parts of a ligand are in close contact with the protein. nih.gov In this experiment, the protein is selectively saturated with radiofrequency pulses, and this saturation is transferred to the bound ligand. By observing which signals in the ligand's NMR spectrum are diminished, the binding epitope of the ligand can be determined. nih.gov

These biophysical techniques, in conjunction with cellular and molecular biology approaches, provide a comprehensive understanding of the mechanistic basis for the biological effects of this compound.

Computational and Theoretical Chemistry Studies of 5 Methanesulfonamidoisoquinoline

Quantum Chemical Calculations on the Electronic Structure and Reactivity of 5-Methanesulfonamidoisoquinoline

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT) are powerful tools for investigating the electronic structure and reactivity of organic compounds like this compound.

Molecular Orbital Analysis and Frontier Orbitals for Electrophilic/Nucleophilic Sites

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's reactivity. The HOMO represents the ability to donate an electron, indicating sites susceptible to electrophilic attack, while the LUMO signifies the ability to accept an electron, highlighting potential sites for nucleophilic attack.

For this compound, the HOMO is likely to be distributed over the electron-rich isoquinoline (B145761) ring system, particularly the nitrogen atom and the aromatic carbons. The LUMO, conversely, would be expected to be located on the electron-withdrawing sulfonyl group and adjacent atoms. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

Table 1: Hypothetical Frontier Orbital Characteristics of this compound

| Parameter | Predicted Location/Value | Implication |

| HOMO | Isoquinoline ring (N and C atoms) | Susceptible to electrophilic attack |

| LUMO | Sulfonamide group (S and O atoms) | Susceptible to nucleophilic attack |

| HOMO-LUMO Gap | Moderate | Indicates good kinetic stability |

Electrostatic Potential Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the surface of a molecule. It is an invaluable tool for identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).

In this compound, the MEP map would likely show negative potential around the oxygen atoms of the sulfonamide group and the nitrogen atom of the isoquinoline ring, indicating these as potential sites for hydrogen bond donation. Conversely, the hydrogen atoms of the methyl group and the N-H of the sulfonamide would exhibit positive potential, marking them as hydrogen bond donors. This analysis is critical for understanding potential intermolecular interactions with biological targets.

Conformational Landscape Exploration and Energy Minima Identification

The biological activity of a molecule is intimately linked to its three-dimensional conformation. Conformational analysis of this compound would involve exploring the potential energy surface to identify stable conformers (energy minima). The rotation around the C-S and S-N bonds of the methanesulfonamido group would be of particular interest, as different conformations could present distinct interaction profiles to a target protein. Computational methods can calculate the relative energies of these conformers, providing insight into the most likely bioactive conformation.

Spectroscopic Property Predictions (e.g., vibrational frequencies, NMR chemical shifts for verification)

Quantum chemical calculations can predict various spectroscopic properties, which can serve as a means of verifying the synthesized compound's structure. Theoretical calculations of vibrational frequencies (IR and Raman spectra) and Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) for this compound can be compared with experimental data to confirm its identity and purity.

Molecular Docking and Virtual Screening Approaches for this compound and its Analogs

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode of a ligand to a protein target.

Ligand-Target Binding Pose Prediction and Interaction Fingerprinting

Given that isoquinoline sulfonamides have been identified as inhibitors of various kinases and other enzymes, molecular docking studies of this compound against a relevant protein target would be a logical step. For instance, isoquinoline sulfonamides have been investigated as inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK) and DNA gyrase. nih.govnih.govamsterdamumc.nlstemcell.comsigmaaldrich.comnih.govmiltenyibiotec.com

A docking study would involve placing the 3D structure of this compound into the active site of a target protein. The docking algorithm would then explore various binding poses and score them based on a scoring function that estimates the binding affinity. The resulting poses would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein's amino acid residues. This "interaction fingerprint" is crucial for understanding the basis of molecular recognition and for designing more potent and selective analogs.

For example, a recent study on isoquinoline sulfonamides as allosteric inhibitors of DNA gyrase revealed that these compounds occupy a hydrophobic pocket in the GyrA subunit. nih.govnih.govamsterdamumc.nl A docking simulation of this compound into this pocket could predict its binding orientation and key interactions, such as hydrogen bonds from the sulfonamide N-H and potential hydrophobic interactions involving the isoquinoline ring and the methyl group.

Table 2: Potential Interacting Residues for this compound in a Hypothetical Protein Active Site

| Interaction Type | Ligand Moiety | Potential Protein Residue Types |

| Hydrogen Bond Donor | Sulfonamide N-H | Aspartate, Glutamate, Serine, Threonine |

| Hydrogen Bond Acceptor | Sulfonamide O, Isoquinoline N | Arginine, Lysine, Histidine, Serine, Threonine |

| Hydrophobic Interactions | Isoquinoline ring, Methyl group | Leucine, Isoleucine, Valine, Phenylalanine |

Binding Affinity Estimation and Scoring Functions for Lead Optimization

In the realm of drug discovery, the optimization of a lead compound is a critical phase aimed at enhancing its binding affinity and selectivity for a biological target. Computational methods provide a rapid and cost-effective means to predict these properties, guiding the synthesis of more potent analogs. Scoring functions are at the heart of these predictive models, estimating the binding free energy of a ligand-protein complex.

These functions are broadly categorized into three types: force-field-based, empirical, and knowledge-based. Force-field-based scoring functions calculate the binding energy by summing up the van der Waals and electrostatic interactions. Empirical scoring functions, on the other hand, are derived from fitting experimental binding affinity data of a set of protein-ligand complexes to a series of energy terms. Knowledge-based scoring functions are derived from statistical analysis of intermolecular contacts in a database of protein-ligand crystal structures.

For a molecule like this compound, a typical workflow for binding affinity estimation would involve docking the compound into the active site of a target protein. Subsequently, various scoring functions would be employed to rank its potential binding poses and estimate its affinity. Machine learning-based scoring functions have emerged as a powerful tool, often outperforming classical methods by learning complex relationships from large datasets. chemrxiv.orgchemrxiv.orgresearchgate.net These models can incorporate a wide range of descriptors, including 3D structural information and physicochemical properties, to predict binding affinity with greater accuracy. researchgate.net The use of such predictive models is instrumental in prioritizing which derivatives of this compound should be synthesized and tested, thereby accelerating the lead optimization process. chemrxiv.orgnih.gov

Table 1: Comparison of Scoring Function Approaches

| Scoring Function Type | Basis of Calculation | Strengths | Limitations |

| Force-Field-Based | Sum of non-bonded interactions (van der Waals, electrostatics) | Fast and computationally inexpensive | Often neglects solvation and entropy effects, leading to lower accuracy |

| Empirical | Regression-based fitting to experimental data | Can achieve good accuracy for specific target classes | Limited transferability to new target classes not in the training set |

| Knowledge-Based | Statistical potentials derived from structural databases | Good at predicting correct binding poses | Accuracy in predicting absolute binding affinities can be limited |

| Machine Learning-Based | Complex algorithms trained on large datasets of protein-ligand interactions | Can capture non-linear relationships and achieve high predictive accuracy | Requires large and diverse training datasets; can be prone to overfitting |

Molecular Dynamics Simulations of this compound in Solvation and Protein Environments

Molecular dynamics (MD) simulations offer a powerful computational microscope to observe the dynamic behavior of molecules over time. longdom.orgmdpi.comfiveable.me By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed insights into the conformational changes, flexibility, and interactions of this compound in different environments. longdom.orgfiveable.me

Conformational Dynamics and Flexibility Analysis of this compound

The biological activity of a molecule is often intrinsically linked to its conformational flexibility. MD simulations can be used to explore the accessible conformations of this compound in solution or when bound to a protein. nih.govnih.gov Analysis of the simulation trajectory can reveal the range of motion of different parts of the molecule, such as the rotation of the methanesulfonamido group relative to the isoquinoline ring. This information is crucial for understanding how the molecule might adapt its shape to fit into a binding pocket. Techniques like Principal Component Analysis (PCA) can be applied to the trajectory to identify the dominant modes of motion and characterize the molecule's flexibility. cranfield.ac.ukeng-tips.com

Binding Free Energy Calculations (e.g., MM/PBSA, FEP, PMF) for Molecular Recognition

While scoring functions provide a rapid estimate of binding affinity, more rigorous and computationally intensive methods like binding free energy calculations can offer higher accuracy. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular end-point methods that calculate the binding free energy by combining molecular mechanics energy terms with continuum solvation models. nih.govfrontiersin.orgmdpi.comambermd.orgnih.gov These methods can be used to rescore docking poses or to analyze the energetic contributions of individual residues to the binding of this compound.

For even greater accuracy, alchemical free energy methods like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) can be employed. chemrxiv.orgyoutube.com These methods calculate the free energy difference between two states by computationally "transmuting" one molecule into another. While computationally demanding, FEP and TI are considered the gold standard for predicting relative binding affinities of a series of related ligands, such as different derivatives of this compound. chemrxiv.org Potential of Mean Force (PMF) calculations can also be used to map the free energy landscape of the binding or unbinding process, providing a detailed picture of the association pathway. nih.gov

Table 2: Overview of Binding Free Energy Calculation Methods

| Method | Description | Primary Application | Computational Cost |

| MM/PBSA & MM/GBSA | End-point method combining molecular mechanics with continuum solvation models. nih.govfrontiersin.org | Ranking of binding poses and estimation of absolute binding free energies. | Moderate |

| Free Energy Perturbation (FEP) | Alchemical method calculating relative binding free energies by gradual transformation of one ligand to another. chemrxiv.orgyoutube.com | High-accuracy prediction of relative binding affinities for congeneric series. | High |

| Thermodynamic Integration (TI) | Alchemical method similar to FEP, calculating free energy change along a thermodynamic path. | High-accuracy prediction of relative binding affinities. | High |

| Potential of Mean Force (PMF) | Calculates the free energy profile along a specific reaction coordinate, such as the dissociation pathway of a ligand. nih.gov | Understanding the mechanism and barriers of binding/unbinding. | High |

Solvent Effects and Hydration Shell Analysis Around this compound

Water molecules play a critical role in molecular recognition, mediating interactions between a ligand and its protein target. MD simulations explicitly model the solvent, allowing for a detailed analysis of the hydration shell around this compound. By analyzing the distribution and dynamics of water molecules in the vicinity of the solute, it is possible to identify key water molecules that may be displaced upon binding or that form bridging interactions. Understanding the role of water is crucial for designing ligands with improved desolvation penalties and, consequently, higher binding affinities. The structural and thermodynamic properties of methanesulfonic acid in aqueous solution have been studied using MD simulations, providing a basis for understanding the solvation of the sulfonamide group in this compound. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling of this compound Derivatives

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. nih.govnih.gov These models are invaluable tools in drug discovery for predicting the activity of untested compounds and for guiding the design of new molecules with desired properties. nih.gov

Development of Predictive Models for Biological Activities

To develop a QSAR model for a series of this compound derivatives, a dataset of compounds with experimentally measured biological activities is required. For each compound, a set of molecular descriptors is calculated, which are numerical representations of its chemical structure. These descriptors can encode information about the molecule's topology, geometry, and electronic properties.

Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms like support vector machines (SVM) and random forests, are then used to build a mathematical model that correlates the descriptors with the biological activity. A robust QSAR model should be rigorously validated to ensure its predictive power. Once validated, the model can be used to predict the activity of new, unsynthesized derivatives of this compound, allowing for the in silico screening of large virtual libraries and the prioritization of candidates for synthesis. Studies on related quinoline (B57606) and isoquinoline derivatives have demonstrated the utility of QSAR in identifying key structural features that govern their biological activity. nih.gov

Feature Selection and Descriptor Generation for this compound Derivatives

In the realm of computational drug design and materials science, understanding the quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) is paramount. For derivatives of this compound, this process begins with the generation of a comprehensive set of molecular descriptors, followed by a rigorous feature selection process to identify the most relevant ones.

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. For the this compound scaffold and its derivatives, these descriptors can be broadly categorized as follows:

1D Descriptors: These are the simplest descriptors and include basic molecular properties such as molecular weight, atom count, and bond count.

2D Descriptors: These are derived from the 2D representation of the molecule and describe its topology and connectivity. Examples include topological indices (e.g., Balaban J index, Wiener index) and molecular connectivity indices.

3D Descriptors: These descriptors are calculated from the 3D coordinates of the atoms in a molecule and provide information about its shape, size, and steric properties. Examples include solvent-accessible surface area (SASA), molecular volume, and moments of inertia.

Quantum Chemical Descriptors: Derived from quantum mechanical calculations, these descriptors provide insights into the electronic properties of the molecule. For this compound derivatives, these would include the energy of the highest occupied molecular orbital (HOMO), the energy of the lowest unoccupied molecular orbital (LUMO), the HOMO-LUMO gap, dipole moment, and atomic charges.

Once a large pool of descriptors is generated for a series of this compound derivatives, feature selection techniques are employed to choose a subset of descriptors that are most correlated with the biological activity or property of interest, while also minimizing redundancy. Common feature selection methods include:

Genetic Algorithms: These are optimization algorithms inspired by natural selection that can effectively search through a vast descriptor space to find optimal subsets.

Stepwise Regression: This method involves iteratively adding or removing descriptors from a model based on their statistical significance.

Principal Component Analysis (PCA): A dimensionality reduction technique that transforms the original set of correlated descriptors into a smaller set of uncorrelated variables called principal components.

The selected descriptors for this compound derivatives would be instrumental in building robust QSAR/QSPR models to predict the activity and properties of new, unsynthesized analogs, thereby guiding further research and development.

Table 1: Representative Molecular Descriptors for this compound Derivatives

| Descriptor Type | Descriptor Example | Information Encoded |

|---|---|---|

| 1D | Molecular Weight | Size of the molecule |

| 2D | Topological Polar Surface Area (TPSA) | Polarity and hydrogen bonding capacity |

| 3D | Solvent-Accessible Surface Area (SASA) | Interaction potential with a solvent |

| Quantum Chemical | HOMO-LUMO Gap | Chemical reactivity and stability |

| Quantum Chemical | Electrostatic Potential | Regions of positive and negative charge |

Computational Prediction of Reaction Pathways and Mechanisms for Transformations Involving this compound

Computational chemistry offers powerful tools to elucidate the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental means alone. For transformations involving this compound, computational studies can predict reaction pathways, identify transition states, and calculate activation energies, thereby offering a detailed understanding of the reaction kinetics and thermodynamics.

A common approach involves the use of quantum mechanics (QM) methods, such as Density Functional Theory (DFT), to model the potential energy surface of a reaction. This allows for the mapping of the energy changes as the reactants are converted into products.

Key aspects of computationally predicting reaction pathways for this compound include:

Reactant and Product Optimization: The 3D structures of the reactants, products, and any intermediates are geometrically optimized to find their lowest energy conformations.

Transition State Searching: Sophisticated algorithms are used to locate the transition state (TS) structure, which represents the highest energy point along the reaction coordinate. The identification of the TS is crucial as its energy determines the activation barrier of the reaction.

Intrinsic Reaction Coordinate (IRC) Calculations: Once a transition state is located, an IRC calculation is performed to confirm that the TS correctly connects the reactants and products on the potential energy surface.

Calculation of Activation Energies and Reaction Enthalpies: The energy difference between the transition state and the reactants gives the activation energy, which is related to the reaction rate. The energy difference between the products and reactants gives the reaction enthalpy, indicating whether the reaction is exothermic or endothermic.

For instance, a computational study on the synthesis of this compound might investigate the mechanism of the sulfonylation of 5-aminoisoquinoline (B16527). This would involve modeling the reaction with methanesulfonyl chloride, identifying the key intermediates and transition states, and determining the most favorable reaction pathway. Such studies can help in optimizing reaction conditions, such as temperature and solvent, to improve reaction yields and selectivity.

Table 2: Key Parameters in Computational Reaction Pathway Prediction

| Parameter | Description | Significance |

|---|---|---|

| Transition State (TS) Geometry | The molecular structure at the highest point of the energy barrier. | Defines the critical point of the reaction. |

| Activation Energy (Ea) | The energy difference between the transition state and the reactants. | Determines the rate of the reaction. |

| Reaction Enthalpy (ΔH) | The energy difference between the products and the reactants. | Indicates if the reaction releases or absorbs heat. |

| Imaginary Frequency | A vibrational frequency corresponding to the motion along the reaction coordinate at the transition state. | Confirms the structure is a true transition state. |

Chemical Reactivity and Derivatization Strategies for 5 Methanesulfonamidoisoquinoline

Electrophilic and Nucleophilic Substitution Reactions on the Isoquinoline (B145761) Ring System of 5-Methanesulfonamidoisoquinoline

The isoquinoline scaffold presents distinct regions for electrophilic and nucleophilic attack. The benzene (B151609) ring is more susceptible to electrophilic substitution, while the pyridine (B92270) ring is prone to nucleophilic substitution. youtube.comyoutube.com

Electrophilic Aromatic Substitution:

In isoquinoline, electrophilic aromatic substitution (SEAr) preferentially occurs at the C5 and C8 positions of the benzene ring due to the higher electron density and the ability to form more stable cationic intermediates. shahucollegelatur.org.inquimicaorganica.org The methanesulfonamido group at the C5 position is an ortho-, para-directing deactivator. Therefore, for this compound, incoming electrophiles would be directed to the ortho (C6) and para (C8) positions. However, steric hindrance from the sulfonamido group at C5 might favor substitution at the C8 position. Common electrophilic substitution reactions include nitration and sulfonation. masterorganicchemistry.com

Nucleophilic Aromatic Substitution:

The pyridine ring of the isoquinoline system is electron-deficient and thus susceptible to nucleophilic attack, primarily at the C1 and C3 positions. youtube.com The presence of the methanesulfonamido group on the benzene ring is not expected to significantly alter this inherent reactivity of the pyridine moiety.

Table 1: Regioselectivity in Substitution Reactions of the Isoquinoline Ring

| Reaction Type | Reagent/Conditions | Predominant Position(s) of Attack on Isoquinoline | Expected Influence of 5-Methanesulfonamido Group |

| Electrophilic Substitution (e.g., Nitration) | HNO₃/H₂SO₄ | 5 and 8 shahucollegelatur.org.inquimicaorganica.org | Directs to C6 and C8; C8 likely favored |

| Nucleophilic Substitution (e.g., Chichibabin) | NaNH₂ | 1 youtube.com | Minimal direct influence on the pyridine ring |

Functional Group Interconversions and Modifications of the Sulfonamido Moiety in this compound

The sulfonamide functional group is generally considered robust and chemically stable. wikipedia.orgresearchgate.net However, it can undergo specific transformations to generate novel derivatives.

One key transformation is the reductive cleavage of the N-S bond. This can be achieved using strong reducing agents, which would yield 5-aminoisoquinoline (B16527) and methanesulfinic acid. nih.gov This conversion from a sulfonamide to an amine opens up a plethora of further derivatization possibilities for the newly formed amino group, such as acylation, alkylation, and diazotization followed by substitution.

Additionally, the hydrogen atom on the sulfonamide nitrogen can be substituted. For instance, N-alkylation or N-arylation can be performed under basic conditions, although this can be challenging. organic-chemistry.org These modifications can alter the physicochemical properties of the molecule.

Table 2: Potential Modifications of the Sulfonamido Group

| Reaction Type | Reagents | Potential Product |

| Reductive Cleavage | Strong reducing agents (e.g., SmI₂) nih.gov | 5-Aminoisoquinoline |

| N-Alkylation | Alkyl halide, base organic-chemistry.org | N-alkyl-5-methanesulfonamidoisoquinoline |

Metal-Catalyzed Cross-Coupling Reactions Involving this compound Scaffolds (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig)

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they can be applied to the this compound scaffold to create a diverse range of derivatives. wiley.comrsc.orgrsc.org To utilize these reactions, a halide or triflate functionality is typically required on the isoquinoline ring. This can be introduced via electrophilic halogenation (e.g., at C8) or by using a halogenated isoquinoline precursor in the synthesis of the starting material.

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. wikipedia.org A halogenated this compound (e.g., at C1, C3, or C8) could be coupled with various aryl or vinyl boronic acids or esters to introduce new carbon frameworks. nih.govresearchgate.netacs.orgnih.gov

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene, catalyzed by palladium. wikipedia.orgorganic-chemistry.org This would allow for the introduction of alkenyl groups onto a halogenated this compound. nih.govlibretexts.org

Sonogashira Coupling: This palladium- and copper-cocatalyzed reaction couples a terminal alkyne with an aryl or vinyl halide. researchgate.netlibretexts.orgwashington.eduresearchgate.net It provides a direct route to introduce alkynyl moieties onto the this compound core, which can serve as handles for further transformations. acs.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms carbon-nitrogen bonds by coupling an aryl halide with an amine. wikipedia.orgopenochem.orgorganic-chemistry.org A halogenated this compound could be reacted with a wide variety of primary or secondary amines to generate novel amino-substituted derivatives. arkat-usa.orgresearchgate.net

Table 3: Overview of Potential Cross-Coupling Reactions with Halogenated this compound

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

| Suzuki-Miyaura wikipedia.org | Boronic acid/ester | Pd catalyst, base | C-C |

| Heck wikipedia.org | Alkene | Pd catalyst, base | C-C (alkenyl) |

| Sonogashira libretexts.org | Terminal alkyne | Pd catalyst, Cu(I) cocatalyst, base | C-C (alkynyl) |

| Buchwald-Hartwig wikipedia.org | Amine | Pd catalyst, base, phosphine (B1218219) ligand | C-N |

Oxidation and Reduction Chemistry of this compound for Novel Derivatives

The isoquinoline ring system can undergo both oxidation and reduction, leading to a variety of saturated and oxidized derivatives.

Reduction:

The pyridine ring of isoquinoline is more susceptible to reduction than the benzene ring. youtube.comyoutube.com Catalytic hydrogenation or treatment with reducing agents like sodium borohydride (B1222165) can selectively reduce the pyridine ring to yield a 1,2,3,4-tetrahydroisoquinoline (B50084) derivative. youtube.com The resulting secondary amine in the tetrahydroisoquinoline ring can be further functionalized. More forcing reduction conditions can lead to the reduction of both rings. youtube.comacs.org

Oxidation:

Oxidation of the isoquinoline ring typically affects the benzene ring, especially when the pyridine ring is deactivated by protonation or coordination to a metal. shahucollegelatur.org.in However, the outcome of oxidation can be influenced by the substituents present. For this compound, oxidation could potentially lead to cleavage of the benzene ring or the formation of N-oxides on the pyridine nitrogen.

Table 4: Potential Oxidation and Reduction Products

| Reaction Type | Reagents/Conditions | Likely Product |

| Selective Reduction | H₂, Pd/C or NaBH₄ youtube.com | 5-Methanesulfonamido-1,2,3,4-tetrahydroisoquinoline |

| Full Reduction | Strong reducing agent, harsh conditions youtube.com | 5-Methanesulfonamidodecahydroisoquinoline |

| Oxidation | Oxidizing agents (e.g., KMnO₄) shahucollegelatur.org.in | Complex mixture, potential ring cleavage |

| N-Oxidation | m-CPBA | This compound N-oxide |

Synthesis of Hybrid Molecules, Conjugates, and Prodrug Strategies Incorporating this compound

The functional groups on this compound, either inherent or introduced through the reactions described above, can be used to synthesize hybrid molecules, conjugates, and prodrugs.

Hybrid Molecules: By introducing a reactive handle such as a carboxylic acid, amine, or alkyne via the methods mentioned previously, the this compound scaffold can be covalently linked to another pharmacophore to create a hybrid molecule with potentially dual or synergistic activity.

Conjugates: The molecule can be conjugated to larger entities like peptides, polymers, or antibodies. For example, an amino derivative of this compound could be attached to a peptide backbone.

Prodrug Strategies: The sulfonamide moiety itself can be part of a prodrug design. For instance, N-acylation or the attachment of a promoiety to the sulfonamide nitrogen could create a derivative that is inactive until metabolically cleaved in vivo to release the active this compound. Another strategy could involve creating ester or amide prodrugs from a carboxylic acid or amine functionality that has been introduced onto the isoquinoline ring.

Advanced Analytical Methodologies for the Characterization and Quantification of 5 Methanesulfonamidoisoquinoline

Chromatographic Techniques for Separation, Purity Assessment, and Isolation of 5-Methanesulfonamidoisoquinoline

Chromatography is the cornerstone of separating this compound from impurities, related substances, and matrix components. The selection of a specific chromatographic technique is contingent on the analytical objective, whether it is routine purity testing, analysis of specific properties like volatility and chirality, or large-scale purification.

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the assay and purity determination of this compound due to its high resolution and applicability to a wide range of non-volatile and thermally sensitive compounds. A typical method involves a reversed-phase approach, which separates compounds based on their hydrophobicity.

Method Development: A robust HPLC method is developed by systematically optimizing several parameters. A common starting point is a C18 column, valued for its broad applicability. The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol. abap.co.inresearchgate.net The pH of the aqueous phase is adjusted to ensure consistent ionization of the analyte, thereby achieving reproducible retention times. Gradient elution, where the proportion of the organic solvent is increased over time, is frequently employed to ensure that both polar and non-polar impurities are eluted and resolved from the main analyte peak. Detection is typically performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance, determined by a UV scan. researchgate.netresearchgate.net

Method Validation: Once developed, the method must be validated according to International Conference on Harmonization (ICH) guidelines to prove its suitability for its intended purpose. researchgate.netnih.gov Validation encompasses several key parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or placebo components. nih.govnih.gov This is demonstrated by the complete separation of the analyte peak from all other peaks.

Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. rjpbcs.com This is typically evaluated by analyzing a series of standards across a range of 50% to 150% of the target concentration.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by a recovery study, where a known amount of the analyte is spiked into a placebo matrix and the recovery percentage is calculated. rjpbcs.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). nih.gov

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. rjpbcs.comnih.gov

Table 1: Exemplary HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 20 mM Ammonium Formate, pH 3.0 |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Table 2: Illustrative Validation Data for HPLC Method

| Validation Parameter | Result | Acceptance Criteria |

| Linearity (R²) | 0.9995 | R² ≥ 0.998 |

| Accuracy (% Recovery) | 99.5% - 101.2% | 98.0% - 102.0% |

| Precision (Repeatability %RSD) | 0.8% | ≤ 2.0% |

| Precision (Intermediate %RSD) | 1.1% | ≤ 2.0% |

While this compound itself is not sufficiently volatile for standard Gas Chromatography (GC), this technique is highly valuable for the analysis of volatile analogs or potential genotoxic impurities, such as alkyl methanesulfonates. researchgate.net For such analyses, a capillary GC method with a flame ionization detector (FID) or a mass spectrometer (MS) can be developed to detect trace-level impurities. researchgate.net Sample preparation may involve derivatization to increase the volatility of certain analogs.

Supercritical Fluid Chromatography (SFC) emerges as a powerful alternative, bridging the gap between GC and HPLC. SFC uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase, often with a polar co-solvent like methanol. nih.govchromatographyonline.com This technique offers high efficiency and is suitable for a wide range of compounds. SFC is particularly advantageous for its speed and reduced consumption of organic solvents, making it an environmentally friendly option. chromatographyonline.commt.com It can be applied to the analysis of both the primary compound and its less volatile analogs that may not be suitable for GC.

If a chiral center is present in a derivative of this compound, the determination of enantiomeric purity is critical. Chiral chromatography, a specialized form of HPLC or SFC, is the method of choice for separating enantiomers. This is achieved using a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to different retention times.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® and Lux® columns), are widely used and have demonstrated success in separating a broad range of chiral compounds. nih.gov Method development involves screening various chiral columns and mobile phase compositions to achieve baseline resolution of the enantiomers. The use of additives in the mobile phase, such as acids or bases, can significantly improve peak shape and resolution. researchgate.net For instance, methanesulfonic acid has been shown to be a beneficial additive in chiral SFC for separating polar species. researchgate.net

When a highly pure standard of this compound is required for research or as a reference material, preparative chromatography is employed for its isolation and purification. warwick.ac.uk This technique is essentially a scaled-up version of analytical HPLC, designed to handle larger quantities of material. warwick.ac.uklcms.cz

The primary goal of preparative chromatography is to maximize throughput while maintaining adequate resolution to separate the target compound from its impurities. rssl.com This often involves intentionally overloading the column to increase the amount of sample purified per injection. rssl.com An analytical method is first developed and then geometrically scaled up to a larger-diameter preparative column. The flow rate and injection volume are increased proportionally to the column's cross-sectional area to maintain the separation characteristics. Fractions are collected as they elute from the column, with collection often triggered by a UV or MS signal corresponding to the peak of interest. tarosdiscovery.com These fractions are then combined and the solvent is removed, yielding the purified compound. rssl.com

Mass Spectrometry for Definitive Structural Elucidation and Quantitative Analysis of this compound

Mass Spectrometry (MS) is an indispensable tool for the analysis of this compound, providing definitive information on its molecular weight and structure. When coupled with a chromatographic inlet (LC-MS or GC-MS), it combines the separation power of chromatography with the highly specific detection of MS.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically with an error of less than 5 parts per million (ppm). scispace.comthermofisher.com This precision allows for the unambiguous determination of a compound's elemental composition. mdpi.com For this compound (molecular formula C₁₀H₁₀N₂O₂S), the theoretical monoisotopic mass can be calculated with high precision. An HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer, can measure the mass of the molecular ion so accurately that it distinguishes it from other ions with the same nominal mass but different elemental formulas. mdpi.comub.edu This capability is crucial for confirming the identity of the compound and for the structural elucidation of unknown impurities and degradation products. researchgate.net

Table 3: Theoretical Exact Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₀H₁₀N₂O₂S |

| Theoretical Monoisotopic Mass | 222.04630 u |

| [M+H]⁺ Ion (Protonated) | 223.05412 u |

| [M+Na]⁺ Ion (Sodium Adduct) | 245.03605 u |

By comparing the experimentally measured exact mass to the theoretical value, HRMS provides definitive confirmation of the elemental composition of this compound.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis and Structural Confirmation

Tandem mass spectrometry (MS/MS) is an indispensable technique for the structural confirmation of synthetic compounds like this compound. wikipedia.org The process involves multiple stages of mass analysis, where a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. nih.gov This provides a fragmentation "fingerprint" that is characteristic of the molecule's structure. wikipedia.orgnih.gov

For this compound, analysis would typically be performed using an electrospray ionization (ESI) source in positive ion mode, which would generate the protonated molecule [M+H]⁺. In the collision cell of the mass spectrometer, this precursor ion is subjected to collision-induced dissociation (CID) with an inert gas. nih.govuab.edu The resulting fragmentation pattern is dictated by the compound's structure, with cleavage occurring at the most labile bonds.

The fragmentation pathway for this compound can be predicted based on the known behavior of sulfonamides and isoquinoline (B145761) systems. nih.govresearchgate.net Key fragmentation events would likely include:

Loss of sulfur dioxide (SO₂): A common pathway for sulfonamides, resulting in a significant neutral loss of 64 Da.

Cleavage of the N-S bond: This would lead to the formation of an isoquinolin-5-amine fragment ion.

Loss of the methanesulfonyl group (•CH₃SO₂): Fragmentation resulting in the loss of a 79 Da radical.

Ring fragmentation: The isoquinoline ring system itself can undergo characteristic cleavages to yield smaller fragment ions.

By analyzing the masses of the product ions, the specific structural components and their connectivity within the parent molecule can be unequivocally confirmed.

Table 1: Predicted MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Neutral Loss (Da) | Proposed Identity of Loss |

| [M+H]⁺ | [M+H - SO₂]⁺ | 64 | Sulfur Dioxide |

| [M+H]⁺ | [M+H - CH₃SO₂]⁺ | 79 | Methanesulfonyl radical |

| [M+H]⁺ | [Isoquinolin-5-amine + H]⁺ | 80 | Methanesulfonamide (B31651) |

Quantitative Mass Spectrometry (LC-MS/MS) in Complex Biological and Environmental Matrices

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of chemical compounds in complex matrices such as plasma, urine, or environmental samples. nih.govnih.gov Its high sensitivity and selectivity allow for the detection and measurement of analytes at very low concentrations, even in the presence of numerous interfering substances. researchgate.netresearchgate.net

A typical quantitative LC-MS/MS method for this compound would involve several key steps. First, the analyte is extracted from the biological or environmental matrix, commonly using protein precipitation or liquid-liquid extraction. nih.gov Chromatographic separation is then achieved on a reversed-phase column (e.g., C18) to isolate the target compound from other components. nih.govresearchgate.net

Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. nih.govresearchgate.net In this mode, the instrument is set to monitor a specific transition from the precursor ion (e.g., the [M+H]⁺ of this compound) to a characteristic product ion. This highly specific detection scheme minimizes background noise and enhances quantitative accuracy. nih.gov The method must be rigorously validated according to regulatory guidelines to ensure its reliability, assessing parameters such as linearity, lower limit of quantification (LLOQ), accuracy, precision, and matrix effects. youtube.com

Table 2: Typical Validation Parameters for an LC-MS/MS Quantitative Method

| Validation Parameter | Typical Acceptance Criteria | Example Value |

| Linearity (r²) | ≥ 0.99 | 0.998 |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise > 5; Accuracy within ±20%; Precision ≤ 20% CV | 0.5 ng/mL |

| Intra-day and Inter-day Accuracy | Within ±15% of nominal value (except LLOQ) | 95-108% |

| Intra-day and Inter-day Precision | ≤ 15% CV (except LLOQ) | < 10% |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic-level structure of a molecule. It is the definitive method for the comprehensive structural confirmation of organic compounds like this compound. mdpi.com

1D and 2D NMR Techniques (e.g., ¹H, ¹³C, ¹⁵N, COSY, HSQC, HMBC, NOESY)

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used for unambiguous structural assignment.

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. For this compound, this would show distinct signals for the aromatic protons on the isoquinoline ring, the N-H proton, and the methyl group protons.

¹³C NMR: Reveals the number of chemically non-equivalent carbon atoms in the molecule. rsc.org The spectrum would display unique signals for each carbon in the isoquinoline core and the methyl group of the sulfonamide.

2D COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons), which helps to trace out the spin systems within the isoquinoline ring structure.

2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the direct assignment of protonated carbons.

2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for piecing the molecular structure together, for instance, by connecting the methyl protons to the sulfur and the N-H proton to the C5 carbon of the isoquinoline ring.

¹⁵N NMR: While less common, this technique could directly probe the nitrogen atoms in the isoquinoline ring and the sulfonamide group, providing further structural confirmation.

2D NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close to each other in space, regardless of whether they are bonded, providing insights into the molecule's three-dimensional conformation.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound

| Position | Predicted δ¹³C (ppm) | Predicted δ¹H (ppm) | Key HMBC Correlations (from H at this position) |

| 1 | ~143 | ~9.2 (d) | C3, C8a |

| 3 | ~152 | ~8.5 (d) | C1, C4, C4a |

| 4 | ~118 | ~7.6 (d) | C3, C5, C4a |

| 5 | ~135 | - | - |

| 6 | ~125 | ~7.8 (d) | C5, C8, C4a |

| 7 | ~128 | ~7.5 (t) | C5, C8a |

| 8 | ~129 | ~8.0 (d) | C6, C8a |

| 4a | ~127 | - | - |

| 8a | ~136 | - | - |

| -SO₂C H₃ | ~40 | ~3.1 (s) | S=O carbon (if observable) |

| N H | - | ~9.8 (s) | C5, C6 |

Note: Predicted values are estimates and can vary based on solvent and experimental conditions.

Solid-State NMR for Polymorph Characterization and Structural Dynamics (If Applicable)

While no studies utilizing solid-state NMR (ssNMR) for this compound have been reported, this technique would be highly valuable if the compound exhibits polymorphism (the ability to exist in multiple crystalline forms). Different polymorphs can have distinct physical properties, and ssNMR is uniquely capable of distinguishing between them. It provides information on the local environment of atoms within the crystal lattice, revealing differences in molecular conformation and intermolecular packing that are characteristic of each polymorphic form.

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis of this compound (If Crystal Structures are Reported)

To date, a public crystal structure for this compound has not been reported. However, should a suitable single crystal be grown, X-ray crystallography would provide the most definitive and unambiguous structural information. nih.govresearchgate.net

This technique would yield a three-dimensional model of the molecule with precise atomic coordinates. nih.gov From this data, one could determine:

Absolute Confirmation of Connectivity: Verifying the bonding arrangement predicted by other spectroscopic methods.

Precise Molecular Geometry: Accurate measurements of all bond lengths, bond angles, and torsion angles.

Molecular Conformation: The preferred three-dimensional shape of the molecule in the solid state.

Crystal Packing: Detailed information on how individual molecules arrange themselves in the crystal lattice, including intermolecular interactions like hydrogen bonding (e.g., involving the sulfonamide N-H and S=O groups) and π-π stacking of the isoquinoline rings.

Spectroscopic Techniques for Functional Group Identification and Purity Assessment (IR, Raman, UV-Vis)

Vibrational and electronic spectroscopy techniques are rapid and effective tools for confirming the presence of key functional groups and for assessing the purity of a compound. scholarsresearchlibrary.comnih.gov

Infrared (IR) and Raman Spectroscopy: These complementary techniques probe the vibrational modes of a molecule. researchgate.net The spectrum of this compound would exhibit characteristic absorption bands corresponding to its specific functional groups. For instance, the S=O stretches of the sulfonamide group are typically very strong in the IR spectrum, while the aromatic ring vibrations are prominent in both IR and Raman spectra. Raman spectroscopy can also be a powerful tool for differentiating between polymorphs. spectroscopyonline.com

UV-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of electronic transitions. youtube.com this compound contains an extended aromatic system (the isoquinoline ring), which acts as a chromophore. It is expected to absorb UV light in the 200-400 nm range. nih.gov UV-Vis spectroscopy is often used to determine the concentration of a pure substance in solution and can be a simple method for purity checks against a known reference standard. libretexts.org

Table 4: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Wavenumber (cm⁻¹)/Wavelength (nm) | Assignment |

| IR / Raman | ~3300-3200 | N-H stretch |

| ~3100-3000 | Aromatic C-H stretch | |

| ~3000-2900 | Aliphatic C-H stretch | |

| ~1620-1580 | C=N and C=C ring stretches | |

| ~1350-1320 and ~1170-1150 | Asymmetric and symmetric S=O stretch | |

| UV-Vis | ~220-350 nm | π → π* transitions of the isoquinoline aromatic system |

Advanced Bioanalytical Methods for Detection and Quantification of this compound in In Vitro Systems

The precise and sensitive quantification of this compound in various in vitro systems is crucial for understanding its pharmacokinetic and pharmacodynamic properties. In vitro models, such as cell cultures, isolated enzymes, and subcellular fractions like microsomes, provide controlled environments to study the compound's metabolism, cellular uptake, and interaction with biological targets. The development and validation of robust bioanalytical methods are foundational to generating reliable data from these experimental systems.

A literature review indicates that while specific, detailed protocols for the bioanalysis of this compound in in vitro systems are not extensively published, the analytical approaches for structurally related isoquinoline derivatives and kinase inhibitors are well-established. These methodologies, primarily centered around liquid chromatography-tandem mass spectrometry (LC-MS/MS), offer the high sensitivity and selectivity required for accurate quantification in complex biological matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS stands as the gold standard for the quantification of small molecules like this compound in biological samples. This technique combines the separation power of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with the sensitive and selective detection capabilities of tandem mass spectrometry.

For in vitro studies, sample preparation is a critical first step to remove interfering substances from the matrix (e.g., cell culture media, cell lysates, microsomal protein). Common sample preparation techniques for in vitro samples include:

Protein Precipitation (PPT): This is a simple and widely used method where a cold organic solvent, such as acetonitrile or methanol, is added to the sample to precipitate proteins. After centrifugation, the supernatant containing the analyte of interest is collected for analysis.

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. It can provide a cleaner extract than PPT.

Solid-Phase Extraction (SPE): SPE offers a more selective sample cleanup by utilizing a solid sorbent to retain the analyte while interfering components are washed away. The analyte is then eluted with a small volume of a strong solvent.

Once the sample is prepared, it is injected into the LC system. A reversed-phase C18 column is commonly employed for the separation of isoquinoline derivatives. The mobile phase typically consists of a mixture of an aqueous component (often with a pH modifier like formic acid or ammonium acetate (B1210297) to improve ionization) and an organic solvent like acetonitrile or methanol, run in a gradient mode to ensure good peak shape and resolution.